1-(4-Bromophenyl)-2-(2-naphthylsulfonyl)ethanone
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Overview
Description
1-(4-Bromophenyl)-2-(2-naphthylsulfonyl)ethanone, commonly known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPN is a white crystalline solid that is soluble in organic solvents. It has been found to have various biochemical and physiological effects that make it suitable for use in laboratory experiments.
Mechanism of Action
The mechanism of action of BPN involves its binding to the ATP-binding site of protein kinases. This prevents the binding of ATP and subsequent phosphorylation of target proteins. In addition, BPN has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
BPN has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, BPN has been found to inhibit the activity of several protein kinases, which play important roles in cellular signaling pathways. This makes it a valuable tool for investigating the role of these enzymes in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPN in laboratory experiments is its ability to selectively inhibit the activity of specific protein kinases. This allows researchers to investigate the role of these enzymes in various cellular processes. However, it is important to note that BPN has limitations in terms of its selectivity. It has been found to inhibit the activity of several protein kinases, which can complicate data interpretation.
Future Directions
There are several future directions for research involving BPN. One area of interest is the development of more selective protein kinase inhibitors. This would allow researchers to investigate the role of specific enzymes in cellular processes without the risk of off-target effects. Another area of interest is the use of BPN in combination with other compounds to enhance its anticancer effects. Finally, there is a need for more research into the mechanism of action of BPN to better understand its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of BPN involves the reaction of 4-bromobenzophenone with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Scientific Research Applications
BPN has been found to have various applications in scientific research. One of its primary uses is as a protein kinase inhibitor. BPN has been shown to inhibit the activity of several protein kinases, including PKC, CK1, and CK2. This makes it a valuable tool for investigating the role of these enzymes in various cellular processes.
properties
Molecular Formula |
C18H13BrO3S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-naphthalen-2-ylsulfonylethanone |
InChI |
InChI=1S/C18H13BrO3S/c19-16-8-5-14(6-9-16)18(20)12-23(21,22)17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2 |
InChI Key |
RBMVOPRAZLPKDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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